molecular formula C18H16FNO3S B5795261 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate

Cat. No. B5795261
M. Wt: 345.4 g/mol
InChI Key: CKOADJKZCUALRX-UHFFFAOYSA-N
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Description

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential in treating various diseases. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.

Mechanism of Action

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate works by binding to the extracellular domain of ENaC, which prevents the channel from opening and allowing sodium ions to enter the cell. This leads to a decrease in sodium and water reabsorption in the kidneys, lungs, and other tissues. The inhibition of ENaC also leads to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in various tissues. In the kidneys, it has been shown to reduce sodium and water reabsorption, which can lead to a decrease in blood pressure. In the lungs, it has been shown to reduce fluid accumulation and inflammation, which can improve lung function. In the skin, it has been shown to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has several advantages for lab experiments, including its small size and specificity for ENaC. However, it also has some limitations, including its potential toxicity and the need for optimization of the synthesis method to improve yield and purity.

Future Directions

There are several future directions for the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. One potential direction is the development of more specific ENaC inhibitors that can target different subunits of the channel. Another direction is the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate in animal models of various diseases, including cancer and autoimmune diseases. Additionally, the optimization of the synthesis method and the development of more efficient methods for large-scale production of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate could lead to its use in clinical trials.

Synthesis Methods

The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 4-(morpholin-4-yl)thiophenol to form the final product, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. The synthesis has been optimized in recent years to improve the yield and purity of the compound.

Scientific Research Applications

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of fluid balance in the body. By inhibiting ENaC, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has the potential to reduce inflammation and fluid accumulation in various tissues.

properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOADJKZCUALRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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